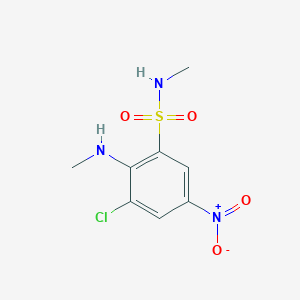

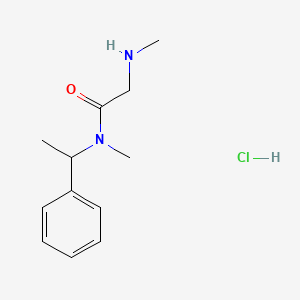

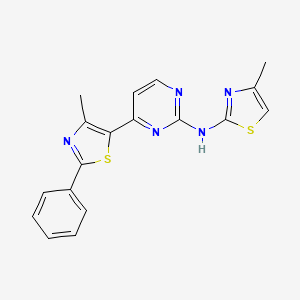

![molecular formula C12H13NO3 B1434143 N-[3-(3-oxobutanoyl)phenyl]acetamide CAS No. 88636-74-2](/img/structure/B1434143.png)

N-[3-(3-oxobutanoyl)phenyl]acetamide

Vue d'ensemble

Description

“N-[3-(3-oxobutanoyl)phenyl]acetamide” is a chemical compound with the molecular formula C12H13NO3 and a molecular weight of 219.24 g/mol1. It is available for purchase from various chemical suppliers for use in pharmaceutical testing21.

Synthesis Analysis

Unfortunately, I couldn’t find any specific information on the synthesis of “N-[3-(3-oxobutanoyl)phenyl]acetamide”.Molecular Structure Analysis

The molecular structure of “N-[3-(3-oxobutanoyl)phenyl]acetamide” is defined by its molecular formula, C12H13NO31. However, I couldn’t find any detailed analysis of its molecular structure.

Chemical Reactions Analysis

I couldn’t find any specific information on the chemical reactions involving “N-[3-(3-oxobutanoyl)phenyl]acetamide”.Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[3-(3-oxobutanoyl)phenyl]acetamide” are not readily available. The only known property is its molecular weight, which is 219.24 g/mol1.Applications De Recherche Scientifique

-

Medicinal Chemistry

- This compound is used in the synthesis of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates .

- The methods of application involve many chemical techniques as well as new computational chemistry applications to study the utilization of drugs and their biological effects .

- The results of these studies contribute to the design and development of new pharmaceutical compounds .

-

Organic Solar Cells

- A self-assembly metal chelate based on hafnium and N-[3-(3-oxobutanoyl)phenyl]acetamide is applied as both an interfacial modification layer and UV-light filter in organic solar cells (OSCs) .

- The strong hydrogen-bond induced intermolecular interaction enables this compound to work as an electron transport layer (ETL) in the inverted OSCs .

- The OSCs with this layer yield a maximum PCE of 18.1%, better than that based on the bare SnO2 layer .

-

Inhibitor of Hydrogen Peroxide Decomposition

- “N-[3-(3-oxobutanoyl)phenyl]acetamide” is used as an inhibitor of hydrogen peroxide decomposition .

- This application is important in various chemical reactions where hydrogen peroxide is used, and its decomposition needs to be controlled .

- The compound is added to the reaction mixture, where it inhibits the decomposition of hydrogen peroxide, thus stabilizing the reaction .

-

Stabilizer for Cellulose Ester Varnishes

-

Intermediate in Rubber Accelerator Synthesis

- This compound has found uses in the intermediation in rubber accelerator synthesis .

- It is used in the production of rubber accelerators, which are chemicals used to speed up the process of vulcanization of rubber .

- The results show that rubber accelerators produced using this compound have improved performance .

-

Dyes and Dye Intermediate Synthesis

-

Production of 4-Acetamidobenzenesulfonyl Chloride

- Acetanilide is used for the production of 4-acetamidobenzenesulfonyl chloride, a key intermediate for the manufacture of the sulfa drugs .

- This compound is used in the synthesis of sulfa drugs, which are a group of synthetic antimicrobial agents that contain the sulfonamide group .

- The results show that sulfa drugs produced using this compound have improved antimicrobial activity .

-

Experimental Photographic Developers

- In the 19th century, acetanilide was one of a large number of compounds used as experimental photographic developers .

- In this application, the compound is used in the development process of photographic film .

- The results show that photographic film developed using this compound have improved image quality .

-

Synthesis of Phenoxy Acetamide Derivatives

- Recent investigations into the synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole, and quinoline) as possible therapeutic candidates have been reported .

- In this application, the compound is used in the synthesis of various phenoxy acetamide derivatives .

- The results show that these derivatives have potential therapeutic applications .

-

Substituent on the Benzene Ring

Safety And Hazards

I couldn’t find any specific information on the safety and hazards associated with “N-[3-(3-oxobutanoyl)phenyl]acetamide”.

Orientations Futures

As of now, there is no specific information available on the future directions of “N-[3-(3-oxobutanoyl)phenyl]acetamide”.

Propriétés

IUPAC Name |

N-[3-(3-oxobutanoyl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-8(14)6-12(16)10-4-3-5-11(7-10)13-9(2)15/h3-5,7H,6H2,1-2H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBUKILBRTBBFIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)C1=CC(=CC=C1)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(3-oxobutanoyl)phenyl]acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

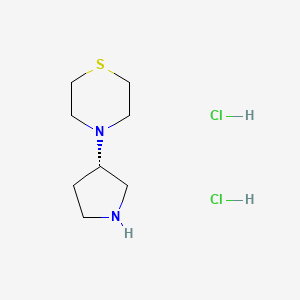

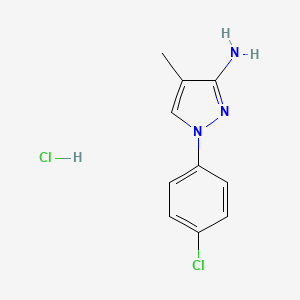

![4-[(3,4-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1434067.png)

![1,5-Diazabicyclo[3.2.2]nonane-6-carbonitrile](/img/structure/B1434075.png)